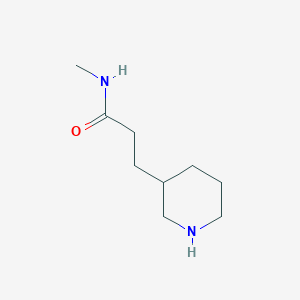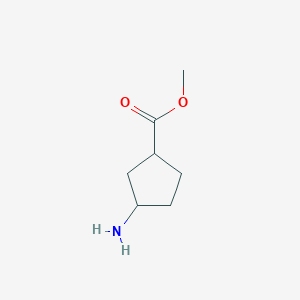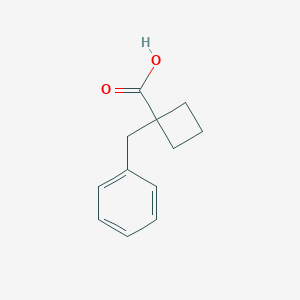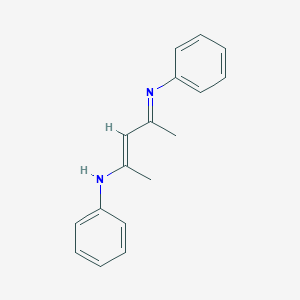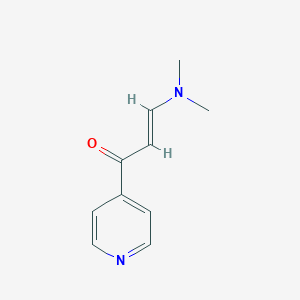
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is a complex organic compound often utilized in synthetic chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the Boc group makes this compound particularly useful in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative, which is then protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Oxidation: The next step involves the oxidation of the intermediate to introduce the keto group, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like Boc is crucial in large-scale synthesis to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the keto group.
Reduction: Reduction reactions can target the keto group, converting it to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Products include carboxylic acids or further oxidized ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is widely used in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, especially those involving peptide drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing it from reacting prematurely. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-Oxo-4-(methoxycarbonylamino)-5-phenylpentanoic acid methyl ester: Similar structure but with a methoxycarbonyl protecting group.
(4S)-3-Oxo-4-(benzyloxycarbonylamino)-5-phenylpentanoic acid methyl ester: Uses a benzyloxycarbonyl protecting group.
Uniqueness
The tert-butyloxycarbonyl group in (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester provides unique stability and ease of removal under mild acidic conditions, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Properties
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZVTSVPKOTEG-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
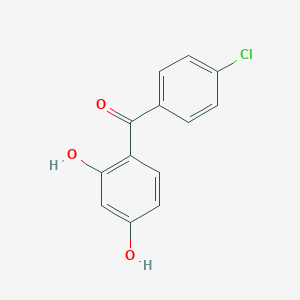
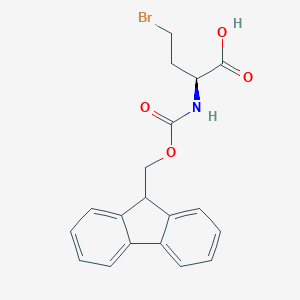
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
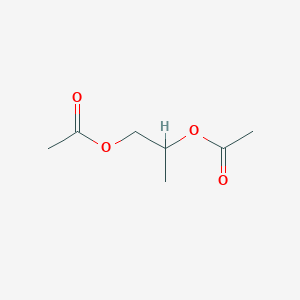
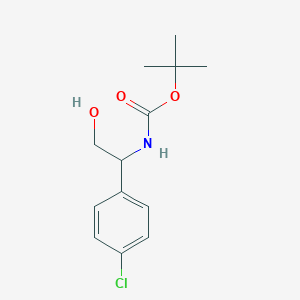
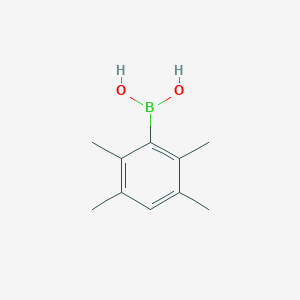
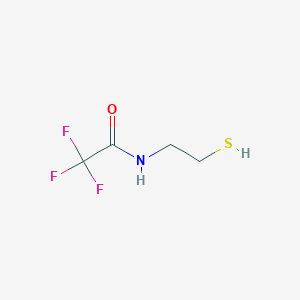
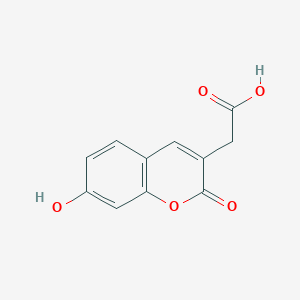
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
